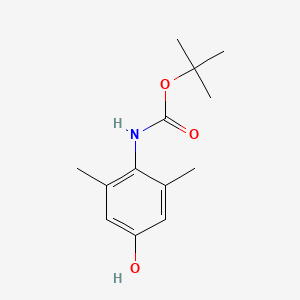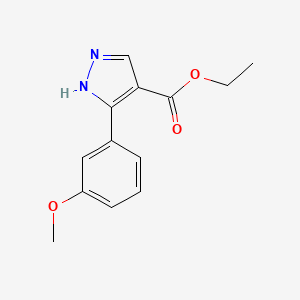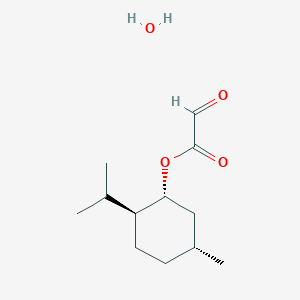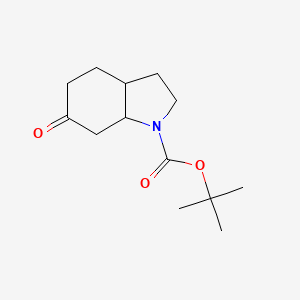
Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate, also known as EMCPC, is a compound of pyrazole and carboxylate derivatives. It is a synthetic, non-toxic, and relatively stable molecule. EMCPC has been studied extensively in the last few decades due to its potential applications in biochemistry and pharmacology. In
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate has been studied extensively in the fields of biochemistry and pharmacology. In biochemistry, it has been used to study the effects of certain enzymes and proteins on cellular processes. In pharmacology, it has been used to study the effects of certain drugs on the body. It has also been used to study the mechanisms of action of certain drugs. Additionally, Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate has been used to study the effects of certain drugs on the central nervous system.
Wirkmechanismus
Target of Action
Similar compounds have shown activity against various cancer cell lines , suggesting potential targets within these cells
Mode of Action
Related compounds have been shown to interact with their targets, leading to changes such as reduced proliferation and metabolic activity in cancer cells
Biochemical Pathways
Similar compounds have been found to generate reactive oxygen species in cells , which can affect various biochemical pathways. More research is needed to fully understand the impact of this compound on cellular biochemistry.
Result of Action
Related compounds have demonstrated anti-cancer properties, including reduced proliferation and metabolic activity in cancer cells
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate has several advantages in laboratory experiments. It is relatively stable, non-toxic, and can be synthesized in a variety of ways. Additionally, it has been found to interact with certain proteins and enzymes in the body, which can be useful for studying the effects of certain drugs on the body. However, Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate has some limitations in laboratory experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it is not very stable in acidic or basic solutions, which can also make it difficult to use in certain experiments.
Zukünftige Richtungen
Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate has several potential future directions. It could be used to study the effects of certain drugs on the body, as well as the mechanisms of action of certain drugs. Additionally, it could be used to study the effects of certain hormones on the body, such as cortisol. Additionally, it could be used to study the effects of certain proteins and enzymes on cellular processes. Additionally, it could be used to study the effects of certain drugs on the central nervous system. Finally, it could be used to study the effects of certain drugs on the immune system.
Synthesemethoden
Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate can be synthesized by a variety of methods. One of the most common methods is the reaction between ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate and ethyl acetate in the presence of a base. This reaction is known as the Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate-acetate reaction and produces a mixture of products including Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate. Other methods of synthesis include the reaction of Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate with other compounds such as ethyl bromide, ethyl iodide, ethyl sulfate, and ethyl chloride.
Eigenschaften
IUPAC Name |
ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-13(16)10-8-14-15-12(10)9-6-4-5-7-11(9)17-2/h4-8H,3H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLYJLYYIHGFEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324376.png)
![cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324379.png)
![cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324382.png)

![cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324407.png)








